2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine
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Overview
Description
2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the desired heterocyclic structure . Another method involves the cyclization of appropriate precursors under specific conditions, such as using acetyl chloride for N-acetyl protection .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic ring.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for modifying the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA), leading to antiproliferative effects . These actions suggest a complex mechanism that combines multiple pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: This compound has a similar fused ring structure but contains a sulfur atom instead of an oxygen atom.
2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine: This compound features a pyrazole ring fused to a pyridine ring and exhibits different chemical properties.
Dibenzo[f,h]furo[2,3-b]quinoxaline: This compound has a more complex fused ring system and is used in different applications.
Uniqueness
2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C13H13NO |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine |
InChI |
InChI=1S/C13H13NO/c1-2-4-10(5-3-1)13-8-11-9-14-7-6-12(11)15-13/h1-5,8,14H,6-7,9H2 |
InChI Key |
GNEAGHCUKNVKGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1OC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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